ZD-7114

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

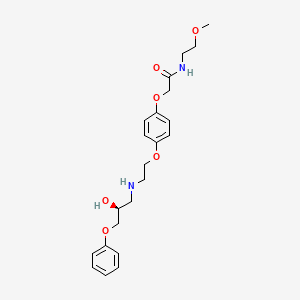

2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O6/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19/h2-10,18,23,25H,11-17H2,1H3,(H,24,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMBDLSFFNKKLG-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)COC1=CC=C(C=C1)OCCNC[C@@H](COC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926463 | |

| Record name | 2-(4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)-N-(2-methoxyethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129689-30-1 | |

| Record name | 2-[4-[2-[[(2S)-2-Hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129689-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ICI D7114 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129689301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)-N-(2-methoxyethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZD-7114 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF5S87KTK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ZD-7114: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of ZD-7114, a selective β3-adrenergic receptor agonist. The document details its signaling pathways, summarizes key quantitative data, and provides representative experimental protocols for its characterization.

Executive Summary

This compound is a potent and selective agonist for the β3-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family. Its primary mechanism of action involves the stimulation of thermogenesis in brown adipose tissue (BAT) and lipolysis in white adipose tissue (WAT). This activity is mediated through the canonical Gs-protein/adenylyl cyclase/cAMP/PKA signaling cascade. Interestingly, in certain tissues, such as the rat ileum, this compound has been observed to act as a β3-adrenoceptor antagonist. This dual pharmacological profile highlights the tissue-specific nature of its activity.

Core Mechanism of Action

As a selective β3-adrenergic agonist, this compound primarily targets adipocytes. The binding of this compound to the β3-adrenergic receptor initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA then phosphorylates several downstream target proteins, most notably Perilipin and Hormone-Sensitive Lipase (HSL) on the surface of lipid droplets.[1][2] The phosphorylation of these proteins is a critical step in the initiation of lipolysis, leading to the breakdown of triglycerides into free fatty acids and glycerol.[1][2] In brown adipocytes, this signaling cascade also leads to an increase in the expression of Uncoupling Protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis, resulting in the dissipation of energy as heat (thermogenesis).[3]

In contrast to its agonist activity in adipose tissue, this compound has been shown to act as a competitive antagonist at β3-adrenoceptors in the rat isolated ileum, where it inhibits the relaxation induced by other β3-agonists.[4]

Quantitative Data

The following tables summarize the available quantitative data for the agonist and antagonist activities of this compound.

Table 1: Agonist Activity of this compound in Rats

| Parameter | Value | Tissue/Model | Reference |

| Oxygen Consumption (ED50) | 0.04 mg/kg (p.o.) | Conscious Rats | [5] |

| BAT Mitochondrial GDP-Binding (ED50) | 0.15 mg/kg (p.o.) | Conscious Rats | [5] |

No specific Ki or IC50 values for the binding affinity of this compound to the β3-adrenergic receptor were available in the reviewed literature.

Table 2: Antagonist Activity of this compound in Rat Ileum

| Parameter | Value | Agonist | Reference |

| pA2 | 6.3 | Isoprenaline | [4] |

| pKB | 6.7 | BRL37344 | [4] |

Signaling Pathway and Experimental Workflows

This compound-Activated β3-Adrenergic Signaling Pathway

Caption: this compound activated β3-Adrenergic Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Workflow: cAMP Accumulation Assay

Caption: Workflow for a cAMP Accumulation Functional Assay.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Representative Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human β3-adrenergic receptor expressed in Chinese Hamster Ovary (CHO) cells using [3H]-CGP 12177 as the radioligand.

Materials:

-

CHO cells stably expressing the human β3-adrenergic receptor.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-CGP 12177.

-

Competitor: this compound.

-

Non-specific binding control: Propranolol (10 µM).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest CHO cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-CGP 12177 (at a final concentration at or below its Kd), and 50 µL of a serial dilution of this compound.

-

For total binding wells, add 50 µL of binding buffer instead of this compound.

-

For non-specific binding wells, add 50 µL of 10 µM propranolol.

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (typically 10-20 µg of protein).

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Representative Protocol: cAMP Accumulation Functional Assay

This protocol outlines a method to measure the functional agonist activity of this compound by quantifying cAMP accumulation in CHO cells expressing the human β3-adrenergic receptor.

Materials:

-

CHO cells stably expressing the human β3-adrenergic receptor.

-

Cell culture medium.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.

-

This compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white microplates.

Procedure:

-

Cell Preparation:

-

Culture CHO-hβ3-AR cells to 80-90% confluency.

-

Harvest the cells and resuspend them in stimulation buffer to the desired density (e.g., 2,000 cells/well).

-

-

Assay Setup:

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

Add 5 µL of a serial dilution of this compound to the appropriate wells. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data from the assay to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Representative Protocol: Lipolysis Assay in Primary Adipocytes

This protocol describes a method to assess the functional effect of this compound on lipolysis by measuring glycerol release from primary adipocytes.

Materials:

-

Isolated primary adipocytes (e.g., from human or rodent adipose tissue).

-

Krebs-Ringer-HEPES (KRH) buffer supplemented with 2% BSA.

-

This compound.

-

Isoproterenol (positive control).

-

Glycerol assay kit.

-

96-well microplates.

Procedure:

-

Adipocyte Preparation:

-

Isolate primary adipocytes from adipose tissue by collagenase digestion.

-

Wash the isolated adipocytes with KRH buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a known volume of the adipocyte suspension.

-

Add serial dilutions of this compound to the appropriate wells. Include a basal (vehicle) control and a positive control (isoproterenol).

-

-

Incubation:

-

Incubate the plate at 37°C for 2 hours in a shaking water bath.

-

-

Sample Collection:

-

Centrifuge the plate to separate the adipocytes from the infranatant.

-

Carefully collect the infranatant for glycerol measurement.

-

-

Glycerol Measurement:

-

Measure the glycerol concentration in the infranatant using a commercial glycerol assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Subtract the basal glycerol release from all other measurements.

-

Plot the amount of glycerol released as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for lipolysis.

-

Conclusion

This compound is a selective β3-adrenergic receptor agonist that primarily acts on adipose tissue to stimulate thermogenesis and lipolysis through the Gs-cAMP-PKA signaling pathway. Its tissue-specific antagonist activity in the rat ileum underscores the complexity of its pharmacology. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other β3-adrenergic receptor modulators.

References

- 1. Perilipin promotes hormone-sensitive lipase-mediated adipocyte lipolysis via phosphorylation-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PKA Differentially Regulates Adipose Depots to Control Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Zeneca ZD7114 acts as an antagonist at beta 3-adrenoceptors in rat isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.co.jp]

ZD-7114: An In-Depth Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-7114, also known as ICI D7114, is a potent and selective agonist for the β3-adrenergic receptor.[1] It has been investigated for its therapeutic potential in metabolic diseases, particularly obesity and diabetes, due to its ability to stimulate thermogenesis in brown adipose tissue (BAT). This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, pharmacodynamics, and the experimental methodologies used to characterize its effects. While extensive pharmacological data exists in preclinical studies, it is important to note that comprehensive public-domain data on the toxicology and pharmacokinetics of this compound is limited.

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects through the selective activation of β3-adrenergic receptors. These receptors are predominantly expressed in brown and white adipose tissue. The binding of this compound to the β3-adrenoceptor initiates a downstream signaling cascade, as illustrated in the diagram below.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the stimulation of thermogenesis, leading to increased energy expenditure. This is achieved through the activation of uncoupling protein 1 (UCP1) in the mitochondria of brown adipocytes.

In vivo studies in rats have demonstrated that oral administration of this compound leads to a dose-dependent increase in whole-body oxygen consumption, a direct measure of metabolic rate.[2][3] The compound has been shown to be a potent stimulator of this effect.[3]

This compound selectively targets and activates BAT.[2] This is evidenced by increased mitochondrial guanosine diphosphate (GDP) binding in the BAT of rats treated with the compound.[3] GDP binding to UCP1 is an indicator of thermogenic activity.

This compound exhibits high selectivity for the β3-adrenergic receptor over β1 and β2 subtypes. This is a crucial characteristic, as activation of β1 and β2 receptors can lead to cardiovascular side effects such as increased heart rate and muscle tremors, respectively. Studies have shown that this compound stimulates thermogenesis at doses that have minimal effects on heart rate.[3]

| Receptor Subtype | Agonist Potency (EC50, nM) | Intrinsic Activity (%) |

| β1 | 1,300 | 60 |

| β2 | 2,300 | 80 |

| β3 | 20 | 90 |

Data from in vitro studies in Chinese Hamster Ovary (CHO) cells expressing human recombinant β-adrenergic receptors.

Studies in obese (fa/fa) Zucker rats have investigated the impact of this compound on the neuroendocrine control of energy balance. Chronic treatment with this compound resulted in a significant reduction in weight gain and activation of BAT thermogenesis. However, it did not affect food intake, plasma insulin levels, or leptin gene expression in epididymal fat. These findings suggest that the anti-obesity effects of this compound are primarily driven by increased energy expenditure rather than appetite suppression.

Toxicology

Publicly available data on the comprehensive toxicology of this compound is scarce. As a compound that underwent preclinical development, it is presumed that a standard battery of toxicology studies, including acute, subchronic, and chronic toxicity, as well as genotoxicity and reproductive toxicity assessments, would have been conducted. However, the results of these studies are not widely published. The available information from pharmacological studies indicates a lack of significant cardiovascular side effects at thermogenically active doses, suggesting a favorable acute safety profile in animal models.

Experimental Protocols

The following are descriptions of key experimental methodologies used in the preclinical evaluation of this compound.

Measurement of Whole-Body Oxygen Consumption

This procedure is designed to assess the metabolic rate of an animal in response to a test compound.

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats are individually housed and maintained on a standard diet with free access to water.

-

Acclimatization: Animals are acclimatized to the metabolic chambers for a set period before the experiment to minimize stress-related changes in metabolic rate.

-

Baseline Measurement: Baseline oxygen consumption (VO2) is measured using an open-circuit indirect calorimeter. Air is passed through the chamber at a known flow rate, and the oxygen and carbon dioxide concentrations of the outflowing air are measured.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.9% saline) and administered orally via gavage at various doses. A control group receives the vehicle alone.

-

Post-Dose Measurement: Oxygen consumption is continuously monitored for several hours after drug administration.

-

Data Analysis: The change in oxygen consumption from baseline is calculated for each animal. Dose-response curves are generated, and the ED50 (the dose that produces 50% of the maximal response) is determined.

GDP Binding Assay in Brown Adipose Tissue Mitochondria

This assay quantifies the thermogenic activity of BAT by measuring the binding of [3H]GDP to UCP1 in isolated mitochondria.

Protocol:

-

Tissue Collection and Mitochondrial Isolation: Interscapular brown adipose tissue is dissected from rats, minced, and homogenized in an ice-cold isolation buffer. The homogenate is then subjected to differential centrifugation to isolate the mitochondrial fraction.

-

GDP Binding Assay:

-

Mitochondrial protein concentration is determined using a standard protein assay.

-

Aliquots of the mitochondrial suspension are incubated with a saturating concentration of [3H]GDP in the presence and absence of a large excess of unlabeled GDP (to determine non-specific binding).

-

The incubation is carried out at a specific temperature and for a set duration.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the mitochondria.

-

The filters are washed with ice-cold buffer to remove unbound [3H]GDP.

-

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. Specific binding is calculated by subtracting the non-specific binding from the total binding. The results are typically expressed as pmol of GDP bound per mg of mitochondrial protein.

Conclusion

This compound is a potent and selective β3-adrenergic agonist with significant thermogenic effects mediated through the activation of brown adipose tissue. Its pharmacological profile suggests potential for the treatment of obesity and other metabolic disorders. While preclinical studies have robustly demonstrated its efficacy in increasing energy expenditure, a comprehensive public understanding of its toxicology and pharmacokinetic properties is limited. Further research and access to more detailed safety data would be necessary to fully evaluate its therapeutic index and potential for clinical development.

References

An In-depth Technical Guide on the Core Functions of ZD-7114

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-7114, also known as ICI D7114, is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR). Its primary function lies in the stimulation of thermogenesis within brown adipose tissue (BAT), leading to a significant increase in whole-body oxygen consumption and energy expenditure. This selective action, with minimal effects on β1- and β2-adrenergic receptors at therapeutic doses, has positioned this compound as a valuable pharmacological tool for investigating metabolic regulation and as a potential therapeutic agent for obesity and related metabolic disorders. This guide provides a comprehensive overview of the molecular mechanisms, pharmacological profile, and key experimental methodologies associated with this compound.

Core Mechanism of Action: β3-Adrenergic Receptor Agonism

This compound exerts its physiological effects by binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the surface of brown and white adipocytes. This interaction initiates a well-defined intracellular signaling cascade.

Signaling Pathway

Activation of the β3-AR by this compound triggers the dissociation of the coupled heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, leading to an elevation in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates and activates a series of downstream targets crucial for the thermogenic response in brown adipocytes.

Key downstream effectors of PKA in this pathway include:

-

Hormone-Sensitive Lipase (HSL) and Perilipin: Phosphorylation of these proteins initiates the hydrolysis of triglycerides stored in lipid droplets, releasing free fatty acids (FFAs).

-

cAMP Response Element-Binding Protein (CREB): This transcription factor, upon phosphorylation by PKA, translocates to the nucleus and promotes the expression of genes involved in thermogenesis.

-

p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is also activated downstream of PKA and plays a role in the transcriptional regulation of thermogenic genes.

-

Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α): A master regulator of mitochondrial biogenesis and thermogenesis, its expression is upregulated by the signaling cascade.

-

Uncoupling Protein 1 (UCP1): The hallmark of brown adipocytes, UCP1 is a mitochondrial inner membrane protein that uncouples cellular respiration from ATP synthesis, dissipating the proton gradient as heat. The released FFAs act as allosteric activators of UCP1.

Pharmacological Profile: Potency and Selectivity

The utility of this compound as a research tool and its therapeutic potential are defined by its high potency at the β3-AR and its selectivity over other β-adrenoceptor subtypes. This selectivity minimizes off-target effects, such as increased heart rate (mediated by β1-AR) or muscle tremors (mediated by β2-AR).

| Parameter | This compound | Isoprenaline | BRL 37344 | Receptor Subtype | Assay System | Reference |

| pEC50 (cAMP accumulation) | 6.3 | 7.9 | 7.4 | Human β3-AR | CHO Cells | [1] |

| pEC50 (cAMP accumulation) | 3.4 | 7.7 | 5.2 | Human β2-AR | CHO Cells | [1] |

| pEC50 (cAMP accumulation) | 1.9 | 7.0 | 5.1 | Human β1-AR | CHO Cells | [1] |

| ED50 (Oxygen Consumption) | 0.04 mg/kg (p.o.) | - | - | - | Conscious Rats | [2] |

| ED50 (BAT GDP-Binding) | 0.15 mg/kg (p.o.) | - | - | - | Conscious Rats | [2] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency. ED50 is the dose that produces 50% of the maximal effect in vivo.

Key Experimental Protocols

The investigation of this compound's function relies on specific in vivo and ex vivo experimental procedures to quantify its effects on thermogenesis and metabolic rate.

Measurement of Whole-Body Oxygen Consumption (Indirect Calorimetry)

This non-invasive technique is used to assess the metabolic rate of an animal by measuring its oxygen consumption (VO2) and carbon dioxide production (VCO2).

Protocol Outline:

-

Animal Acclimation: Rodents are individually housed in metabolic cages for a period of acclimatization (typically 24 hours) to minimize stress-induced metabolic changes.

-

System Calibration: The indirect calorimetry system, including oxygen and carbon dioxide analyzers and air flow meters, is calibrated using standard gas mixtures to ensure accuracy.

-

Baseline Measurement: VO2 and VCO2 are measured for a defined period before drug administration to establish a baseline metabolic rate.

-

This compound Administration: this compound is administered to the animals, typically via oral gavage or intraperitoneal injection. A vehicle control group is essential.

-

Data Collection: VO2 and VCO2 are continuously monitored for several hours post-administration. Locomotor activity is also often recorded simultaneously as it influences energy expenditure.

-

Data Analysis: The respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure are calculated from the collected data. An increase in VO2 following this compound administration indicates a thermogenic effect.

[3H]GDP Binding Assay in Brown Adipose Tissue Mitochondria

This ex vivo assay quantifies the activity of UCP1, as the binding of purine nucleotides like GDP is inversely proportional to the uncoupling activity. An increase in GDP binding sites is indicative of BAT activation.

Protocol Outline:

-

Tissue Harvesting and Mitochondria Isolation: Following in vivo treatment with this compound or vehicle, interscapular brown adipose tissue is rapidly excised. The tissue is homogenized in an ice-cold isolation buffer (e.g., containing sucrose, HEPES, and EGTA) and mitochondria are isolated by differential centrifugation.

-

Protein Quantification: The protein concentration of the mitochondrial suspension is determined using a standard method (e.g., Bradford or BCA assay).

-

Binding Assay:

-

Mitochondrial aliquots are incubated in a reaction buffer containing [3H]GDP (tritiated guanosine diphosphate) at a specific concentration.

-

The incubation is typically carried out at room temperature for a defined period (e.g., 10-15 minutes).

-

Non-specific binding is determined in parallel incubations containing a large excess of unlabeled GDP.

-

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the mitochondria-bound [3H]GDP. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding and is typically expressed as pmol of GDP bound per mg of mitochondrial protein. An increase in specific [3H]GDP binding in the this compound treated group compared to the control group indicates activation of BAT thermogenesis.

Conclusion

This compound is a powerful tool for elucidating the physiological roles of the β3-adrenergic receptor in energy metabolism. Its high selectivity and potent thermogenic effects in brown adipose tissue make it an invaluable compound for preclinical research in obesity, diabetes, and other metabolic diseases. The experimental protocols detailed herein provide a framework for the robust evaluation of this compound and similar compounds, facilitating further advancements in our understanding of metabolic regulation.

References

ZD-7114: A Comprehensive Technical Guide to a Selective β3-Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-7114, also known as ICI D7114, is a potent and selective agonist for the β3-adrenergic receptor (β3-AR). As a member of the G protein-coupled receptor (GPCR) family, the β3-AR is predominantly expressed in adipose tissue and the urinary bladder, playing a crucial role in the regulation of lipolysis, thermogenesis, and detrusor muscle relaxation. The selectivity of this compound for the β3-AR over β1- and β2-AR subtypes minimizes the potential for cardiovascular side effects, such as increased heart rate, which are common with less selective β-agonists. This technical guide provides an in-depth overview of this compound, including its binding affinity, functional activity, downstream signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of selective β3-adrenergic agonists for therapeutic applications, including the treatment of obesity and type 2 diabetes.

Introduction

The β3-adrenergic receptor is a key regulator of energy metabolism. Its activation in brown and white adipose tissue stimulates lipolysis and thermogenesis, making it an attractive target for the development of anti-obesity and anti-diabetic drugs.[1] this compound has been instrumental in elucidating the physiological roles of the β3-AR due to its high selectivity. This document serves as a technical resource, compiling quantitative data and detailed methodologies to facilitate its use in preclinical research.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and functional selectivity for the human β3-adrenergic receptor. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Binding Affinity of this compound at Human β-Adrenergic Receptors

| Receptor Subtype | Radioligand | Cell Line | K_i_ (nM) | Reference |

| β1 | [³H]-CGP 12177 | CHO | 1820 | [2] |

| β2 | [³H]-CGP 12177 | CHO | 3980 | [2] |

| β3 | [³H]-CGP 12177 | CHO | 126 | [2] |

Table 2: Functional Activity of this compound at Human β-Adrenergic Receptors

| Receptor Subtype | Functional Assay | Cell Line | EC_50_ (nM) | Intrinsic Activity (%) | Reference |

| β1 | cAMP Accumulation | CHO | >10000 | 11 | [2] |

| β2 | cAMP Accumulation | CHO | >10000 | 8 | [2] |

| β3 | cAMP Accumulation | CHO | 158 | 98 | [2] |

Table 3: In Vivo Efficacy of this compound in Rats

| Parameter | Route of Administration | ED_50_ | Reference |

| Oxygen Consumption | Oral | 0.04 mg/kg | [3] |

| GDP-Binding in Brown Adipose Tissue | Oral | 0.15 mg/kg | [3] |

Signaling Pathways

Activation of the β3-adrenergic receptor by this compound primarily initiates a signaling cascade through the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate the physiological responses of lipolysis and thermogenesis. There is also evidence to suggest that the β3-AR can couple to the Gi alpha subunit, which can modulate downstream signaling pathways, including the ERK/MAP kinase pathway.

β3-Adrenergic Receptor Signaling Cascade

Caption: this compound activated β3-AR signaling pathway.

Experimental Protocols

The following are detailed protocols for the in vitro and in vivo characterization of this compound.

Radioligand Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of ligands for human β-adrenergic receptors expressed in CHO cells.[2]

Objective: To determine the equilibrium dissociation constant (K_i_) of this compound for human β1, β2, and β3-adrenergic receptors.

Materials:

-

CHO cells stably expressing human β1, β2, or β3-adrenergic receptors

-

[³H]-CGP 12177 (specific activity ~40-50 Ci/mmol)

-

This compound

-

Propranolol (for non-specific binding determination)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Cell harvester

Procedure:

-

Cell Preparation: Culture CHO cells to ~80-90% confluency. Harvest cells and prepare cell membranes by homogenization and differential centrifugation. Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of [³H]-CGP 12177 (at a concentration near its K_d_ for each receptor subtype), 50 µL of Binding Buffer, and 100 µL of cell membrane suspension.

-

Non-specific Binding: 50 µL of [³H]-CGP 12177, 50 µL of 10 µM propranolol, and 100 µL of cell membrane suspension.

-

Competition Binding: 50 µL of [³H]-CGP 12177, 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and 100 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC_50_ value of this compound from the competition binding curve using non-linear regression. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Radioligand Binding Assay Workflow

Caption: Workflow for radioligand binding assay.

cAMP Accumulation Assay

This protocol is based on methods for assessing the functional activity of β-adrenergic receptor agonists.[2]

Objective: To determine the EC_50_ and intrinsic activity of this compound at human β1, β2, and β3-adrenergic receptors.

Materials:

-

CHO cells stably expressing human β1, β2, or β3-adrenergic receptors

-

This compound

-

Isoprenaline (as a full agonist reference)

-

Forskolin (to stimulate adenylyl cyclase directly, for Gi-coupled receptor assessment)

-

Cell culture medium

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

96-well or 384-well microplates

Procedure:

-

Cell Seeding: Seed CHO cells into microplates and grow to ~80-90% confluency.

-

Agonist Stimulation:

-

For Gs-coupled receptors: Remove the culture medium and wash the cells with HBSS. Add varying concentrations of this compound or isoprenaline (e.g., 10⁻¹¹ to 10⁻⁵ M) in Stimulation Buffer.

-

For potential Gi-coupled activity: Pre-treat cells with forskolin to induce cAMP production before adding the agonist. A decrease in forskolin-stimulated cAMP levels would indicate Gi coupling.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC_50_ and E_max_ values. Calculate the intrinsic activity of this compound relative to the maximal response produced by isoprenaline.

In Vivo Assessment of Thermogenesis in Rats

This protocol provides a framework for evaluating the in vivo efficacy of this compound on metabolic parameters in rats.

Objective: To measure the effect of this compound on whole-body oxygen consumption and brown adipose tissue (BAT) activity.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Metabolic cages equipped for indirect calorimetry (to measure O₂ consumption and CO₂ production)

-

Oral gavage needles

-

GDP binding assay reagents for BAT analysis

Procedure:

-

Acclimatization: House rats individually in metabolic cages for at least 24 hours to acclimate to the new environment. Provide ad libitum access to food and water.

-

Baseline Measurement: Measure baseline oxygen consumption (VO₂) and carbon dioxide production (VCO₂) for a defined period (e.g., 12-24 hours).

-

Drug Administration: Administer this compound or vehicle to the rats via oral gavage at various doses.

-

Post-Dose Measurement: Immediately after dosing, continue to monitor VO₂ and VCO₂ for several hours to determine the thermogenic effect of this compound.

-

BAT Activity: At the end of the experiment, euthanize the rats and dissect the interscapular brown adipose tissue. Isolate mitochondria from the BAT and perform a [³H]-GDP binding assay to assess thermogenic activity.

-

Data Analysis: Calculate the change in oxygen consumption from baseline for each dose of this compound. Determine the ED_50_ for the increase in oxygen consumption. For the GDP binding assay, quantify the amount of [³H]-GDP bound per milligram of mitochondrial protein and compare the values between the this compound and vehicle-treated groups.

Conclusion

This compound is a valuable pharmacological tool for studying the physiology and pharmacology of the β3-adrenergic receptor. Its high selectivity makes it a suitable candidate for investigating the therapeutic potential of β3-AR agonism in metabolic diseases with a reduced risk of cardiovascular side effects. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to design and execute robust preclinical studies with this compound. Further research will be essential to fully elucidate the therapeutic applications and long-term effects of selective β3-adrenergic agonists.

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ICI-D7114: A Selective β3-Adrenergic Agonist

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ICI-D7114 (also known as ZD-7114), a potent and selective β3-adrenoceptor agonist. This document is intended for researchers, scientists, and professionals involved in drug development and metabolic research.

Chemical Structure and Properties

ICI-D7114 is a phenoxyacetamide derivative. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of ICI-D7114

| Identifier | Value |

| IUPAC Name | 2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride[1] |

| Synonyms | This compound, ZD7114, ICI D7114[1][2][3] |

| CAS Number | 129689-28-7 (hydrochloride salt)[2][3][4] |

| Molecular Formula | C22H31ClN2O6 (hydrochloride)[1][3] |

| SMILES | COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O.Cl[1] |

| InChIKey | KCAMZVQSGDBGGF-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of ICI-D7114 Hydrochloride

| Property | Value |

| Molecular Weight | 454.9 g/mol [1] |

| Appearance | Not specified in provided results |

| Solubility | Soluble in DMSO[5] |

| Storage | Room temperature in continental US; may vary elsewhere[4] |

Mechanism of Action and Signaling Pathway

ICI-D7114 is a selective agonist for the β3-adrenergic receptor (β3-AR), which is predominantly expressed in brown adipose tissue (BAT).[2][3][5] Activation of β3-AR by ICI-D7114 initiates a signaling cascade that leads to increased thermogenesis and lipolysis. This makes it a compound of interest for research into the treatment of obesity and metabolic disorders.[2][5]

The signaling pathway initiated by ICI-D7114 is depicted below:

Biological Activity and Efficacy

In vivo studies have demonstrated that ICI-D7114 is a potent stimulator of thermogenesis and brown adipose tissue activity. A key advantage of ICI-D7114 is its selectivity for β3-adrenoceptors, resulting in minimal cardiovascular side effects, such as changes in heart rate, at thermogenically active doses.[2][6]

Table 3: In Vivo Efficacy of ICI-D7114 in Rats

| Parameter | ED50 (p.o.) | Species | Reference |

| Stimulation of Oxygen Consumption | 0.04 mg/kg | Rat | [2][5][6] |

| Stimulation of BAT Mitochondrial GDP-Binding | 0.15 mg/kg | Rat | [2][5][6] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the biological activity of ICI-D7114.

Measurement of Whole-Body Oxygen Consumption

This experiment assesses the thermogenic effect of ICI-D7114 by measuring the rate of oxygen consumption in laboratory animals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maze.conductscience.com [maze.conductscience.com]

- 5. researchgate.net [researchgate.net]

- 6. google.com [google.com]

ZD-7114 Downstream Signaling Pathways in Adipocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-7114, also known as ICI D7114, is a selective agonist for the β3-adrenergic receptor (β3-AR), a key regulator of metabolic processes in adipocytes. Activation of β3-AR in adipose tissue stimulates lipolysis and thermogenesis, making it a target of interest for the treatment of obesity and related metabolic disorders. This technical guide provides an in-depth overview of the downstream signaling pathways activated by this compound in adipocytes, supported by quantitative data where available, detailed experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows.

While direct quantitative data on the effects of this compound on downstream signaling components is limited in publicly available literature, its mechanism of action is understood through the well-characterized pathways of selective β3-AR agonists. This guide will, therefore, focus on these established pathways as the primary mechanism of this compound's action in adipocytes.

Core Signaling Pathways of this compound in Adipocytes

The primary signaling cascade initiated by this compound in adipocytes is the Gs-protein coupled receptor pathway, which leads to the activation of Protein Kinase A (PKA) and subsequent downstream effects on lipolysis and gene expression. Additionally, evidence suggests the involvement of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK1/2) pathways.

The Canonical Gs/cAMP/PKA Pathway and Lipolysis

Upon binding to the β3-AR, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which then converts ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP is a critical second messenger that activates PKA.

PKA, a serine/threonine kinase, plays a central role in the lipolytic cascade by phosphorylating key regulatory proteins on the surface of lipid droplets, primarily Perilipin 1 and Hormone-Sensitive Lipase (HSL).

-

Perilipin 1 Phosphorylation: In the basal state, Perilipin 1 coats the lipid droplet, restricting access of lipases. PKA-mediated phosphorylation of Perilipin 1 induces a conformational change that allows for the translocation and docking of HSL to the lipid droplet.

-

HSL Phosphorylation and Activation: PKA directly phosphorylates HSL at specific serine residues, which increases its enzymatic activity.

The combined action of Perilipin 1 and HSL phosphorylation leads to the efficient hydrolysis of triglycerides into fatty acids and glycerol, which are then released from the adipocyte.

Another key lipase, Adipose Triglyceride Lipase (ATGL), is also involved in the initial step of triglyceride breakdown. While not a direct target of PKA, its activity is enhanced by the PKA-dependent phosphorylation of Perilipin 1, which releases the ATGL co-activator, Comparative Gene Identification-58 (CGI-58).

p38 MAPK and ERK1/2 Signaling Pathways

Activation of β3-AR can also lead to the phosphorylation and activation of p38 MAPK and ERK1/2. The precise mechanisms of their activation downstream of β3-AR are still being fully elucidated but appear to be, at least in part, dependent on PKA.

-

p38 MAPK Activation: Studies have shown that β3-AR agonists stimulate the phosphorylation of p38 MAPK in both brown and white adipocytes.[1] This activation is thought to be mediated by PKA.[1] Activated p38 MAPK can phosphorylate and activate downstream transcription factors, such as Activating Transcription Factor 2 (ATF-2), which is involved in the regulation of gene expression, notably the induction of Uncoupling Protein 1 (UCP1) in brown adipocytes.[1]

-

ERK1/2 Activation: The activation of ERK1/2 by β3-AR stimulation has been reported to occur through both Gs/PKA-dependent and potentially Gi-dependent pathways in different cellular contexts.[2][3] In adipocytes, the Gs/PKA pathway appears to be a significant contributor.[3] Activated ERK1/2 can also influence gene expression and other cellular processes.

Quantitative Data

Direct quantitative data for this compound is scarce. However, a study on its primary metabolite, ZM215001, provides some insight into its efficacy in stimulating lipolysis in isolated rat white adipocytes.[4]

| Compound | Potency Order | Maximum Lipolytic Response (% of Isoprenaline) |

| BRL 37344 | 1 | ~100% |

| Isoprenaline | 2 | 100% |

| ZM215001 (Metabolite of this compound) | 3 | ~30% [4] |

Table 1: Comparative lipolytic activity of ZM215001, a metabolite of this compound, against other β-adrenergic agonists in isolated rat white adipocytes.[4]

This data suggests that the metabolite of this compound is a partial agonist of the β3-AR with lower intrinsic activity compared to the full agonist isoprenaline.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the downstream signaling of this compound or other β3-AR agonists in adipocytes.

Adipocyte Lipolysis Assay

This protocol measures the release of glycerol from adipocytes, a product of triglyceride hydrolysis, as an indicator of lipolysis.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes)

-

Krebs-Ringer Bicarbonate buffer with 2% BSA, 10 mM HEPES, pH 7.4 (KRBH buffer)

-

This compound or other β-agonist stock solution

-

Isoproterenol (positive control)

-

Glycerol Assay Kit (colorimetric or fluorometric)

-

96-well microplate

Procedure:

-

Culture and differentiate preadipocytes to mature adipocytes in a 24- or 48-well plate.

-

Gently wash the cells twice with pre-warmed PBS.

-

Add 500 µL of pre-warmed KRBH buffer to each well and incubate for 30 minutes at 37°C to establish basal conditions.

-

Remove the buffer and add 500 µL of fresh KRBH buffer containing various concentrations of this compound, isoproterenol, or vehicle control.

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant (assay medium) from each well.

-

Determine the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.

-

Normalize the glycerol release to the total protein content or DNA content of the cells in each well.

Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting the phosphorylation status of key signaling proteins like HSL, Perilipin, p38 MAPK, and ERK1/2.

Materials:

-

Differentiated adipocytes

-

This compound or other β-agonist

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture and differentiate adipocytes in 6-well plates.

-

Serum-starve the cells for 4-6 hours before treatment.

-

Treat cells with this compound or other agonists for various time points (e.g., 0, 5, 15, 30 minutes).

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in the mRNA levels of target genes, such as UCP1, in response to this compound treatment.

Materials:

-

Differentiated adipocytes

-

This compound or other β-agonist

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix with SYBR Green or TaqMan probes

-

qPCR instrument

-

Primers for target genes (e.g., UCP1) and housekeeping genes (e.g., GAPDH, β-actin)

Procedure:

-

Culture and differentiate adipocytes in 6-well plates.

-

Treat cells with this compound or other agonists for a specified time (e.g., 4-24 hours).

-

Wash cells with PBS and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for target and housekeeping genes.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound, as a selective β3-AR agonist, primarily exerts its effects in adipocytes through the activation of the Gs/cAMP/PKA signaling pathway, leading to the stimulation of lipolysis. Concurrently, it can activate the p38 MAPK and ERK1/2 pathways, which are involved in the transcriptional regulation of key metabolic genes. While specific quantitative data for this compound remains limited, the well-established signaling cascades of β3-AR agonists provide a robust framework for understanding its molecular mechanism of action. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the nuanced downstream effects of this compound and other related compounds in adipocytes, thereby aiding in the development of novel therapeutics for metabolic diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. β-Adrenergic Receptors and Adipose Tissue Metabolism: Evolution of an Old Story | Annual Reviews [annualreviews.org]

- 3. saibou.jp [saibou.jp]

- 4. The acid metabolite of ZD7114 is a partial agonist of lipolysis mediated by the rat beta 3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of ZD-7114 on Brown Adipose Tissue Activation: A Technical Guide

Introduction

ZD-7114, also known as ICI D7114, is a potent and selective β3-adrenergic receptor (β3-AR) agonist.[1][2] It was developed as a thermogenic agent with the potential for treating obesity and related metabolic disorders, such as diabetes.[1][2][3] The primary target of this compound is brown adipose tissue (BAT), a specialized organ responsible for non-shivering thermogenesis, the process of heat production to maintain body temperature.[3][4] Activation of BAT leads to increased energy expenditure, making it an attractive target for anti-obesity therapies.[3][4] This document provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental protocols related to the effects of this compound on BAT activation.

Mechanism of Action: β3-Adrenergic Signaling in Brown Adipocytes

This compound exerts its effects by selectively binding to β3-adrenergic receptors, which are highly expressed on the surface of brown adipocytes.[3][[“]] This binding initiates an intracellular signaling cascade that culminates in the activation of thermogenesis. The key steps are as follows:

-

Receptor Activation: this compound binds to the β3-AR, causing a conformational change in the receptor.

-

G-Protein Activation: The activated receptor stimulates the associated Gs protein, leading to the activation of adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[[“]]

-

PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).[[“]]

-

Lipolysis and UCP1 Upregulation: PKA phosphorylates downstream targets, leading to two primary effects:

-

Enhanced Lipolysis: PKA activation stimulates the breakdown of triglycerides into free fatty acids (FFAs). These FFAs serve as both the fuel for thermogenesis and as direct activators of Uncoupling Protein 1 (UCP1).[[“]]

-

Increased UCP1 Expression: PKA activation leads to the upregulation of the UCP1 gene, increasing the synthesis of the UCP1 protein.[[“]][6]

-

UCP1 is a unique protein located in the inner mitochondrial membrane of brown adipocytes.[4][7] It uncouples the process of oxidative phosphorylation from ATP synthesis, allowing the energy from substrate oxidation to be dissipated as heat.[4][[“]] The active metabolite of this compound, ICI 215001, has been shown to increase the expression of UCP1 and its mRNA in a dose-dependent manner in cultured brown adipocytes.[6] This effect is mediated through the β3-pathway.[6]

Quantitative Data on the Effects of this compound

Studies in various animal models have demonstrated the potent thermogenic effects of this compound. The following tables summarize the key quantitative findings.

Table 1: In Vivo Efficacy of this compound in Rats

| Parameter | Effective Dose (ED50) | Route of Administration | Species | Reference |

| Whole-Body Oxygen Consumption | 0.04 mg/kg | Oral (p.o.) | Rat | [1][8][9] |

| BAT Mitochondrial GDP Binding | 0.15 mg/kg | Oral (p.o.) | Rat | [1][8][9] |

GDP binding to BAT mitochondria is a classic indicator of thermogenic activity, as it reflects the uncoupled state of respiration.

Table 2: Effect of Chronic this compound Treatment on BAT Thermogenesis in Rats

| Treatment | Duration | Dose | Effect on [3H]GDP Binding (per lobe) | Effect on [3H]GDP Binding (per mg protein) | Reference |

| This compound | 18 days | 2 mg/kg/day (oral) | P < 0.001 (increase) | P < 0.01 (increase) | [10] |

This study indicates that long-term treatment with this compound leads to a sustained activation of the thermogenic capacity of brown adipose tissue.[10]

Table 3: Comparative Effects of β-Adrenergic Agonists in Rats

| Compound | Thermogenic Effect | Chronotropic (Heart Rate) Effect | Selectivity | Reference |

| This compound | Potent stimulation of oxygen consumption and BAT activity | No effect at thermogenic doses | High for β3-AR | [8][9] |

| Isoprenaline | Stimulates oxygen consumption and BAT activity | Increases heart rate at thermogenic doses | Non-selective β-agonist | [8][9] |

| Clenbuterol | Stimulates oxygen consumption and BAT activity | Increases heart rate at thermogenic doses | Primarily a β2-agonist | [8][9] |

It is important to note that while this compound is effective in animal models, it had no significant effect on 24-hour energy expenditure in obese men and women, questioning its utility for weight loss in humans.[4]

Experimental Protocols

The following sections detail the methodologies used in key studies to evaluate the effect of this compound on BAT activation.

In Vivo Animal Studies

-

Animal Models: Studies have primarily utilized male Sprague-Dawley rats.[10] Other species, including cats and dogs, have also been used to assess whole-body oxygen consumption.[8][9]

-

Drug Administration: For chronic studies, this compound was administered orally at a dose of 2 mg/kg/day for 18 days.[10] For acute dose-response studies, the compound was given via oral gavage after being dissolved in aqueous 0.025% polysorbate.[11]

-

Measurement of Whole-Body Oxygen Consumption: Oxygen consumption was measured using a low-cost modular oxygen-consumption device for small animals.[8][9]

-

Assessment of BAT Thermogenic Activity ([3H]GDP Binding Assay):

-

At the end of the treatment period, animals are euthanized.

-

Interscapular brown adipose tissue is dissected and homogenized.

-

Mitochondria are isolated from the homogenate through differential centrifugation.

-

The binding of [3H]GDP to the isolated mitochondria is measured. An increase in GDP binding indicates an increase in UCP1 activity and thus, thermogenesis.[10]

-

In Vitro Cell Culture Studies

-

Cell Model: Primary cultures of precursor cells from mouse and rat brown adipose tissue were used.[6] These cells are capable of differentiating into mature brown adipocytes in vitro.

-

Treatment: Differentiated brown adipocytes were treated with ICI 215001 (the active metabolite of this compound) at various concentrations.[6]

-

Gene Expression Analysis:

Visualizations

Signaling Pathway of this compound in Brown Adipocytes

Caption: this compound signaling pathway in brown adipocytes.

Experimental Workflow for In Vivo Assessment of this compound

Caption: Workflow for in vivo evaluation of this compound.

References

- 1. This compound | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Classification of Therapeutic and Experimental Drugs for Brown Adipose Tissue Activation: Potential Treatment Strategies for Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Regulation of UCP gene expression in brown adipocytes differentiated in primary culture. Effects of a new beta-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of UCP1 in the Browning of Epididymal Adipose Tissue by β3-Adrenergic Agonist: A Role for MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of chronic treatment with ICI D7114, a selective beta 3-adrenoceptor agonist, on macronutrient selection and brown adipose tissue thermogenesis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | beta-adrenoceptor agonist | 129689-28-7 | this compound hydrochloride (ICI-D 7114 hydrochloride) | β3-adrenergic激动剂 | 美国InvivoChem [invivochem.cn]

ZD-7114 and Non-Shivering Thermogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-7114, a selective β3-adrenergic receptor agonist, has been investigated for its potential to combat obesity and metabolic disorders by stimulating non-shivering thermogenesis (NST). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy in rodent models, and the outcomes of human clinical trials. Detailed experimental protocols for key assays used to evaluate its thermogenic effects are provided, along with a comprehensive summary of quantitative data from pivotal studies. This document aims to serve as a critical resource for researchers in the field of metabolic disease and drug development.

Introduction

Obesity remains a global health crisis, driving a surge in associated comorbidities such as type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. A promising therapeutic strategy to address obesity is the enhancement of energy expenditure through the activation of non-shivering thermogenesis, a process primarily mediated by brown adipose tissue (BAT). This compound (also known as ICI D7114) is a potent and selective agonist of the β3-adrenergic receptor, which is highly expressed on the surface of brown adipocytes. By targeting this receptor, this compound was developed with the aim of selectively stimulating BAT thermogenesis and increasing whole-body energy expenditure. This guide delves into the core scientific data and methodologies related to the investigation of this compound's effects on NST.

Mechanism of Action: The β3-Adrenergic Signaling Pathway

This compound exerts its thermogenic effects by activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade within brown adipocytes, culminating in increased heat production.

The binding of this compound to the β3-adrenoceptor leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[1][2] PKA then phosphorylates and activates key downstream targets, including hormone-sensitive lipase (HSL) and cAMP response element-binding protein (CREB).[1][3] The activation of HSL promotes the lipolysis of intracellular triglycerides, releasing free fatty acids that serve as a fuel source for thermogenesis.[1] Phosphorylated CREB translocates to the nucleus and, along with other transcription factors, upregulates the expression of key thermogenic genes, most notably Uncoupling Protein 1 (UCP1).[1][3] UCP1 is a mitochondrial protein that uncouples cellular respiration from ATP synthesis, causing the energy from the proton motive force to be dissipated as heat.[1]

Preclinical Evidence in Rodent Models

Numerous preclinical studies have demonstrated the efficacy of this compound in stimulating non-shivering thermogenesis and producing metabolically favorable outcomes in rodents.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical investigations of this compound in various rat models.

Table 1: Effect of this compound on Body Weight in Obese Zucker Rats

| Treatment Duration | Dosage | Route of Administration | Change in Body Weight | Reference |

| 5 weeks | 3 mg/kg/day | In drinking water | Significantly reduced weight gain | [4] |

| 16 weeks | Not specified | Not specified | Obese rats gained significantly more weight than lean controls (729 ± 18 g vs. 452 ± 14 g) | [5] |

| 7 days | Not specified | Not specified | Chronic mu opioid receptor antagonism reduced body weight by 49 g | [6] |

Table 2: Effect of this compound on Non-Shivering Thermogenesis Markers in Rats

| Animal Model | Parameter | Dosage | Route of Administration | Result | Reference |

| Sprague-Dawley Rats | Oxygen Consumption | ED50: 0.04 mg/kg | Oral (p.o.) | Stimulated | [7][8] |

| Sprague-Dawley Rats | BAT Mitochondrial GDP Binding | ED50: 0.15 mg/kg | Oral (p.o.) | Stimulated | [7][8] |

| Obese Zucker Rats | BAT Thermogenesis | 3 mg/kg/day | In drinking water | Markedly activated | [4] |

Human Clinical Trials

Despite the promising preclinical data, clinical trials of this compound in humans have not demonstrated a significant thermogenic effect.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a clinical trial of this compound in obese human subjects.

Table 3: Effect of this compound on 24-Hour Energy Expenditure in Obese Subjects

| Parameter | Treatment Group | Pre-treatment | Day 14 | P-value | Reference |

| 24h Energy Expenditure (% change) | This compound | - | No significant effect | > 0.05 | [9] |

| Placebo | - | -2.0 ± 0.4% | [9] | ||

| Spontaneous Physical Activity (% change) | This compound | - | No significant effect | > 0.05 | [9] |

| Placebo | - | -7.7 ± 2.7% | [9] | ||

| 24h Heart Rate (beats/min) | This compound | 77.5 ± 3.2 | No significant change | > 0.05 | [9] |

| Placebo | 77.5 ± 3.2 | 73.8 ± 2.6 | 0.03 | [9] |

The lack of efficacy in humans is thought to be due to species differences in the structure and pharmacology of the β3-adrenergic receptor.[9]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Measurement of Whole-Body Energy Expenditure (Indirect Calorimetry) in Rodents

Protocol:

-

System Preparation and Calibration:

-

Animal Acclimatization and Preparation:

-

Individually house the animals in the metabolic cages for a period of acclimatization (e.g., 24-48 hours) to minimize stress-induced metabolic changes.[10]

-

Provide ad libitum access to food and water unless the experimental design specifies otherwise.

-

Record the precise body weight of each animal before placing it in the chamber.

-

-

Data Acquisition:

-

Place a single animal in each sealed metabolic chamber.

-

Continuously monitor and record the concentrations of O2 and CO2 in the air entering and exiting each chamber.[11]

-

Simultaneously measure spontaneous physical activity using methods such as infrared beam breaks or microwave radar.[9][12][13][14][15]

-

-

Data Analysis:

-

Calculate the rate of oxygen consumption (VO2) and carbon dioxide production (VCO2) for each animal.[11]

-

Calculate the Respiratory Exchange Ratio (RER) as the ratio of VCO2 to VO2.[11]

-

Calculate Energy Expenditure (EE) using the Weir equation or a similar formula that incorporates VO2 and VCO2 values.[11][16]

-

Measurement of GDP Binding to Brown Adipose Tissue Mitochondria

Protocol:

-

Mitochondrial Isolation:

-

Euthanize the animal and rapidly excise the interscapular brown adipose tissue.

-

Homogenize the tissue in an ice-cold isolation buffer.

-

Isolate the mitochondrial fraction through differential centrifugation.[17]

-

-

GDP Binding Assay:

-

Incubate a known amount of mitochondrial protein with a solution containing radiolabeled GDP (e.g., [3H]GDP) and a range of concentrations of unlabeled GDP.[17][18][19]

-

Separate the mitochondria from the incubation medium by rapid filtration.

-

Quantify the amount of radiolabeled GDP bound to the mitochondria using liquid scintillation counting.

-

-

Data Analysis:

-

Perform Scatchard analysis to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd) of GDP binding.[19] An increase in GDP binding is indicative of an increase in the activity of UCP1 and thus thermogenesis.

-

In Situ Hybridization for Neuropeptide mRNA in Rat Brain

Protocol:

-

Tissue Preparation:

-

Perfuse the rat with a fixative solution (e.g., 4% paraformaldehyde).

-

Dissect the brain and post-fix it in the same fixative.

-

Cryoprotect the brain in a sucrose solution and then freeze it.

-

Cut coronal sections of the brain using a cryostat and mount them on slides.[20]

-

-

Probe Hybridization:

-

Synthesize a labeled antisense RNA probe complementary to the target mRNA (e.g., preproNPY or preproCRF).[4][21] The probe can be labeled with radioisotopes or non-radioactive tags.[20][22]

-

Hybridize the probe to the tissue sections overnight in a humidified chamber at an appropriate temperature.[20]

-

-

Washing and Detection:

-

Wash the slides to remove any unbound probe.

-

Detect the hybridized probe using autoradiography (for radioactive probes) or immunohistochemistry (for non-radioactive probes).[20]

-

-

Data Analysis:

-

Visualize and quantify the hybridization signal using microscopy and image analysis software. The intensity of the signal corresponds to the level of mRNA expression.

-

Conclusion

This compound has served as a valuable research tool for elucidating the role of the β3-adrenergic receptor in non-shivering thermogenesis. Preclinical studies in rodents unequivocally demonstrate its ability to activate brown adipose tissue and increase energy expenditure, leading to favorable metabolic outcomes. However, the lack of a significant thermogenic effect in human clinical trials highlights the critical challenge of interspecies differences in drug development for metabolic diseases. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers working to understand and therapeutically target non-shivering thermogenesis. Future efforts in this field will likely focus on the development of β3-adrenergic receptor agonists with improved efficacy in humans or the exploration of alternative pathways to stimulate brown adipose tissue activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The regulation of β-adrenergic receptor-mediated PKA activation by substrate stiffness via microtubule dynamics in human MSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In situ hybridization study of neuropeptide Y neurons in the rat brain and pelvic paracervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ever higher: constant rise of body weight set-point in growing zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the two beta3-agonists, ZD7114 and ZD2079 on 24 hour energy expenditure and respiratory quotient in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Rodent Activity Detector (RAD), an Open Source Device for Measuring Activity in Rodent Home Cages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of a simple activity measurement method in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Contactless monitoring of respiratory rate variability in rats under anesthesia with a compact 24GHz microwave radar sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives [pubmed.ncbi.nlm.nih.gov]

- 17. Brown adipose tissue mitochondria: modulation by GDP and fatty acids depends on the respiratory substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Changes in GDP binding to brown adipose tissue mitochondria and the uncoupling protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Localization of neuropeptide Y messenger ribonucleic acid in rat and mouse brain by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Localization of mRNAs in Brain Sections by in situ Hybridization Using Oligonucleotide Probes | Springer Nature Experiments [experiments.springernature.com]

The Role of ZD-7114 in Glucose and Lipid Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZD-7114, a potent and selective β3-adrenergic receptor agonist, has been investigated for its therapeutic potential in metabolic disorders, primarily obesity and type 2 diabetes. Its mechanism of action centers on the stimulation of thermogenesis in brown adipose tissue (BAT), leading to increased energy expenditure. This in-depth guide consolidates the available scientific data on the role of this compound in glucose and lipid homeostasis. It provides a comprehensive overview of its mechanism of action, quantitative effects on key metabolic parameters, and detailed experimental protocols from pivotal studies.

Core Mechanism of Action: β3-Adrenergic Receptor Agonism